Cas no 1805622-99-4 (Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate)

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate
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- インチ: 1S/C11H14F2N2O2/c1-3-17-11(16)8-4-7(5-14)9(10(12)13)15-6(8)2/h4,10H,3,5,14H2,1-2H3
- InChIKey: YKHMWGZUBGETLK-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=CC(C(=O)OCC)=C(C)N=1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 264
- トポロジー分子極性表面積: 65.2
- XLogP3: 1
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029016572-250mg |
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate |
1805622-99-4 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029016572-1g |
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate |
1805622-99-4 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate (CAS No. 1805622-99-4)
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate (CAS No. 1805622-99-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring an aminomethyl group, a difluoromethyl moiety, and an ethyl carboxylate ester, makes it a valuable building block for drug discovery and material science applications.
The growing interest in fluorinated pyridine derivatives like this compound stems from their enhanced metabolic stability and bioavailability, which are critical in modern medicinal chemistry. Researchers are particularly intrigued by the role of the difluoromethyl group, which can mimic hydrogen bonding interactions while offering improved lipophilicity. This property aligns with current trends in drug design, where fluorine incorporation is a hot topic due to its ability to optimize pharmacokinetic profiles.
In agrochemical applications, Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate is explored for its potential as a precursor to novel pesticides or herbicides. The pyridine core is a common motif in crop protection agents, and the addition of fluorine atoms often enhances target binding and environmental persistence. This aligns with the industry's focus on sustainable and efficient solutions, addressing global challenges like food security and resistance management.
From a synthetic chemistry perspective, the compound's ethyl carboxylate group offers flexibility for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols. Such transformations are frequently searched in academic and industrial databases, reflecting the demand for adaptable intermediates. The aminomethyl functionality also opens doors to amide or imine formation, expanding its utility in combinatorial chemistry libraries.
Recent advancements in AI-driven drug discovery have highlighted the importance of structurally diverse compounds like this one. Computational models often prioritize molecules with heterocyclic scaffolds and fluorine substitutions, making CAS No. 1805622-99-4 a candidate for virtual screening campaigns. This intersection of synthetic chemistry and machine learning is a trending topic, with many researchers seeking ways to accelerate lead optimization.
Environmental and regulatory considerations are also shaping the discourse around such compounds. The difluoromethyl group, while beneficial for activity, requires careful assessment of biodegradability and toxicity—a concern frequently raised in green chemistry forums. Manufacturers and researchers are increasingly documenting these aspects to meet stringent global standards, making transparency a key selling point for specialized intermediates.
In summary, Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate represents a convergence of innovation in multiple fields. Its structural features cater to the demand for fluorinated building blocks, while its applications resonate with contemporary priorities like drug discovery efficiency and sustainable agrochemicals. As research progresses, this compound is poised to play a pivotal role in addressing complex scientific and industrial challenges.
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